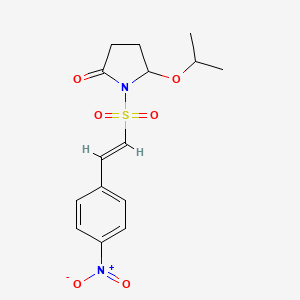

1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine

Description

1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a nitrostyrene sulphonyl group and an isopropoxy group

Properties

CAS No. |

114485-85-7 |

|---|---|

Molecular Formula |

C15H18N2O6S |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

1-[(E)-2-(4-nitrophenyl)ethenyl]sulfonyl-5-propan-2-yloxypyrrolidin-2-one |

InChI |

InChI=1S/C15H18N2O6S/c1-11(2)23-15-8-7-14(18)16(15)24(21,22)10-9-12-3-5-13(6-4-12)17(19)20/h3-6,9-11,15H,7-8H2,1-2H3/b10-9+ |

InChI Key |

PUJCFQUNEIBKJP-MDZDMXLPSA-N |

Isomeric SMILES |

CC(C)OC1CCC(=O)N1S(=O)(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC(C)OC1CCC(=O)N1S(=O)(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride.

Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, typically using nitric acid or other nitrating agents.

Sulphonylation: The sulphonyl group can be introduced through sulphonylation reactions, often using sulfonyl chlorides.

Isopropoxylation: The isopropoxy group can be introduced via alkylation reactions using isopropyl halides.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine undergoes various chemical reactions:

Reduction: The nitro group can be selectively reduced to an amino group using catalysts such as copper nanoparticles or nickel-tin alloys

Substitution: The sulphonyl group can participate in substitution reactions, often with nucleophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, to form corresponding ketones or aldehydes.

Common reagents used in these reactions include hydrogen gas, ammonia borane, and various metal catalysts. Major products formed include 4-aminostyrene and other substituted pyrrolidines.

Scientific Research Applications

1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: The compound is used in the development of new materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulphonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The isopropoxy group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine can be compared with other similar compounds:

1-styrenesulphonyl-2-oxo-5-hydroxy pyrrolidines: These compounds have a hydroxyl group instead of an isopropoxy group and may exhibit different reactivity and biological activity.

4-nitro-1,2,3-triazoles: These compounds contain a triazole ring instead of a pyrrolidine ring and have different applications in organic synthesis.

Pyrrolidine derivatives: Various pyrrolidine derivatives are used in drug discovery due to their versatile biological activities.

Biological Activity

1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique structure, which includes a pyrrolidine ring substituted with a nitro group and a sulfonyl moiety. This structure is essential for its biological activity.

Biological Activity Overview

The biological activity of 1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine has been explored in various studies, particularly in the context of its potential as an anti-cancer agent and its role in enzyme inhibition.

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes that are crucial for tumor growth. The presence of the nitro group is believed to enhance its reactivity towards nucleophilic sites on target enzymes.

- Cell Proliferation : Studies indicate that this compound may affect cell cycle progression, leading to reduced proliferation in cancer cell lines.

- Apoptosis Induction : Research suggests that it can trigger apoptotic pathways in cancer cells, contributing to its anti-cancer properties.

Case Studies

Several case studies have documented the effects of 1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine:

-

In Vitro Studies :

- A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity.

- Another investigation highlighted its ability to induce apoptosis through the activation of caspase pathways.

-

Animal Models :

- In vivo experiments using murine models showed that administration of the compound led to a reduction in tumor size compared to control groups, suggesting effective anti-tumor activity.

- Toxicity assessments indicated a favorable safety profile at therapeutic doses.

Data Tables

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | Cancer Cell Lines | Significant cytotoxicity (IC50 < 10 µM) |

| In Vivo | Murine Models | Reduced tumor size; favorable safety profile |

| Mechanistic Study | Enzyme Assays | Inhibition of target enzymes; apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.